molecular formula C22H21ClN2O3 B2654469 5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide CAS No. 898416-19-8

5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide

Cat. No.: B2654469
CAS No.: 898416-19-8
M. Wt: 396.87
InChI Key: KRJUUSQDNPTUBR-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide is a synthetic benzamide derivative intended for research and development purposes in a laboratory setting. This compound is strictly for Research Use Only and is not classified as a pharmaceutical, cosmetic, or for any form of human or veterinary use. Based on its molecular structure, which shares features with known bioactive compounds, it may be of significant interest in pharmacological and neuroscience research. Its core structure incorporates both indoline and furan heterocycles, motifs commonly found in ligands for neurological targets . Specifically, structurally related indoline compounds have been identified as potent 5-HT3 receptor antagonists . The 5-HT3 receptor is a serotonin-gated ion channel widely distributed in the central and peripheral nervous systems, and antagonists are investigated for their potential in managing conditions like chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and certain neurological disorders . Consequently, this compound could serve as a valuable chemical tool for studying serotonin receptor function and signal transduction pathways. Researchers can utilize this compound for in vitro studies to probe its mechanism of action, binding affinity, and selectivity against a panel of neurotransmitter receptors. Its potential antidiarrheal and abdominal pain-alleviating effects, as suggested by research on similar indoline derivatives, also make it a candidate for investigating gastrointestinal physiology . Proper safety handling procedures must be followed for all laboratory chemicals.

Properties

IUPAC Name

5-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3/c1-27-20-9-8-16(23)13-17(20)22(26)24-14-19(21-7-4-12-28-21)25-11-10-15-5-2-3-6-18(15)25/h2-9,12-13,19H,10-11,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJUUSQDNPTUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: The starting material, 5-chloro-2-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

The biological activity of 5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide has been investigated in several studies, revealing its potential in various therapeutic areas:

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant cytotoxicity against human cancer cell lines. For instance, derivatives containing furan and indoline rings have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction via caspase activation .

Anti-inflammatory Effects

Compounds structurally related to 5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide have demonstrated the ability to modulate inflammatory pathways. These effects suggest potential applications in treating inflammatory diseases .

Neuroprotective Properties

Preliminary studies have indicated that derivatives of this compound may protect neuronal cells from oxidative stress-induced damage. This property positions it as a candidate for further exploration in neurodegenerative disease therapies .

Synthetic Routes

The synthesis of 5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions:

  • Formation of the Furan Ring : Starting from suitable precursors, the furan ring is synthesized through cyclization reactions.
  • Indoline Synthesis : The indoline moiety can be prepared via reduction of indole derivatives.
  • Amide Bond Formation : The final step involves coupling the furan and indoline intermediates with a methoxybenzamide derivative using coupling reagents like EDCI or DCC in the presence of a base .

Case Studies

Several case studies highlight the applications and efficacy of this compound:

Case Study 1: Antitumor Activity

A study on indoline derivatives demonstrated that compounds with furan substituents exhibited significant cytotoxicity against various cancer cell lines, supporting their potential as anticancer agents .

Case Study 2: Neuroprotective Effects

Research focusing on similar compounds revealed neuroprotective properties in models of oxidative stress, suggesting therapeutic applications in conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound distinguishes itself through its furan-indolin-ethyl group, which is absent in other derivatives. This may enhance lipophilicity or target selectivity compared to simpler phenethyl analogues (e.g., ).
  • Glibenclamide incorporates a sulfonylurea group critical for pancreatic β-cell KATP channel inhibition, a mechanism absent in the target compound .
  • BAY-460 features a cyanophenyl and methylamino-oxobutanamide chain, optimized for isoform-selective ATAD2 inhibition, highlighting the role of polar substituents in epigenetic target engagement .

Pharmacological Activity Comparison

  • Glibenclamide : Widely used for type 2 diabetes due to its sulfonylurea-driven insulin secretion. Its 4-(cyclohexylcarbamoylsulfamoyl)phenethyl group is essential for binding to sulfonylurea receptors (SUR1) .
  • BAY-460: Demonstrates anticancer activity by selectively inhibiting ATAD2 bromodomain, leveraging its cyanophenyl and methylamino-oxobutanamide groups for binding .
  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide : Exhibits antimicrobial effects by disrupting pyruvate:ferredoxin oxidoreductase (PFOR) via thiazole-amide hydrogen bonding .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Solubility (Water) Melting Point (°C) LogP* Key Functional Groups Reference
Target Compound Likely low Not reported ~3.5† Furan, indoline, methoxy, chloro
Glibenclamide Practically insoluble 169–174 5.1 Sulfonylurea, cyclohexylcarbamoyl
5-Chloro-N-(2-phenylethyl)-... Slightly soluble (EtOH) Not reported 3.8 Phenethyl, methoxy, chloro
BAY-460 Likely moderate (THF) Not reported ~2.7† Cyanophenyl, methylamino-oxobutanamide

*Predicted using ChemSpider or analogous tools.
†Estimated via fragment-based methods.

Key Insights :

  • Glibenclamide ’s high LogP (5.1) aligns with its membrane permeability and prolonged half-life, whereas the target compound’s moderate LogP (~3.5) suggests balanced bioavailability.

Biological Activity

5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide is a complex organic compound with potential therapeutic applications, particularly in oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, an indole moiety, and a methoxybenzamide group. Its molecular formula is C21H19ClN2O2C_{21}H_{19}ClN_{2}O_{2} with a molecular weight of 366.85 g/mol. The structure can be represented as follows:

5 chloro N 2 furan 2 yl 2 indolin 1 yl ethyl 2 methoxybenzamide\text{5 chloro N 2 furan 2 yl 2 indolin 1 yl ethyl 2 methoxybenzamide}

Synthesis

The synthesis typically involves several steps:

  • Formation of the Furan Ring : Starting from suitable precursors through cyclization reactions.
  • Indole Synthesis : Using Fischer indole synthesis or other established methods.
  • Coupling Reactions : Coupling the furan and indole units using an ethyl linker.
  • Amidation : Finalizing the structure by forming the benzamide group with 2-methoxybenzoic acid.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide exhibit significant anticancer properties. For example, related indole derivatives have shown potent inhibitory effects against human non-small cell lung cancer (A549) cells. The IC50 values of these compounds were reported as follows:

CompoundIC50 (μM)Mechanism of Action
6l0.46 ± 0.02Induces apoptosis via mitochondrial pathways
6k3.14 ± 0.29Induces apoptosis via caspase activation
5-FU4.98 ± 0.41Standard chemotherapy agent

These results suggest that modifications in the structure can enhance anticancer activity, potentially making compounds like 5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide promising candidates for further development .

Antimicrobial Activity

The compound's structural components may also contribute to antimicrobial properties. Studies on similar compounds indicate that they can act as effective antimicrobial agents by disrupting bacterial cell walls or inhibiting essential enzymes . This suggests a dual potential for both anticancer and antimicrobial applications.

Case Studies

  • Study on Indole Derivatives : A series of indole-based compounds were synthesized and tested against various cancer cell lines, demonstrating that structural modifications significantly impact biological activity, particularly in inducing apoptosis in cancer cells .
  • Antimicrobial Testing : Similar benzamide derivatives were evaluated for their antimicrobial efficacy, showing promising results against Gram-positive and Gram-negative bacteria, indicating that the furan and indole components enhance bioactivity .

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